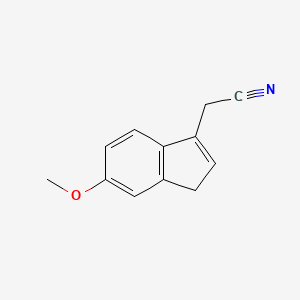
Bis(pentafluorophenylthio)kupfer(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(pentafluorophenylthio) copper(II): is a chemical compound with the molecular formula C12CuF10S2. It is a copper complex where the copper ion is coordinated with two pentafluorophenylthio ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(pentafluorophenylthio) copper(II) is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes. Its unique electronic properties make it an effective catalyst for these transformations .
Biology and Medicine: Research has shown that copper complexes, including bis(pentafluorophenylthio) copper(II), exhibit potential anticancer properties. They can interact with DNA and proteins, leading to cell death in cancer cells. This makes them promising candidates for the development of new anticancer drugs .
Industry: In the industrial sector, bis(pentafluorophenylthio) copper(II) is used in the production of advanced materials, such as conductive polymers and electronic devices. Its ability to form stable complexes with various ligands enhances its utility in material science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(pentafluorophenylthio) copper(II) typically involves the reaction of copper(II) salts with pentafluorophenylthiol in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere to prevent oxidation .
Industrial Production Methods: This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(pentafluorophenylthio) copper(II) undergoes various chemical reactions, including:
Oxidation: The copper center can undergo oxidation, leading to changes in its oxidation state.
Reduction: The compound can be reduced under specific conditions, altering its chemical structure.
Substitution: The pentafluorophenylthio ligands can be substituted with other ligands, leading to the formation of new copper complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions typically involve the use of other thiol or phosphine ligands under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in higher oxidation state copper complexes, while substitution reactions yield new copper-ligand complexes .
Wirkmechanismus
The mechanism of action of bis(pentafluorophenylthio) copper(II) involves its interaction with molecular targets such as DNA and proteins. The copper center can undergo redox cycling, generating reactive oxygen species (ROS) that cause oxidative damage to cellular components. This leads to cell death, particularly in cancer cells, where the compound’s cytotoxic effects are most pronounced .
Vergleich Mit ähnlichen Verbindungen
Pentafluorophenyl copper: Known for its aggregation and complexation phenomena, as well as its photoluminescence properties.
Copper(II) phenanthroline complexes: These compounds exhibit significant anticancer properties and interact with DNA through intercalation.
Copper(II) N,N,O-chelating complexes: These complexes are known for their ROS-generating capabilities and selective cytotoxicity towards cancer cells.
Uniqueness: Bis(pentafluorophenylthio) copper(II) stands out due to its unique pentafluorophenylthio ligands, which impart distinct electronic properties and reactivity. This makes it particularly effective in catalytic applications and as a potential anticancer agent .
Eigenschaften
CAS-Nummer |
18504-19-3 |
|---|---|
Molekularformel |
C12CuF10S2 |
Molekulargewicht |
461.8 g/mol |
IUPAC-Name |
copper;2,3,4,5,6-pentafluorobenzenethiolate |
InChI |
InChI=1S/2C6HF5S.Cu/c2*7-1-2(8)4(10)6(12)5(11)3(1)9;/h2*12H;/q;;+2/p-2 |
InChI-Schlüssel |
IITDLIATLZTNTC-UHFFFAOYSA-L |
SMILES |
C1(=C(C(=C(C(=C1F)F)[S-])F)F)F.C1(=C(C(=C(C(=C1F)F)[S-])F)F)F.[Cu+2] |
Kanonische SMILES |
C1(=C(C(=C(C(=C1F)F)[S-])F)F)F.C1(=C(C(=C(C(=C1F)F)[S-])F)F)F.[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Chloro-2-(prop-1-en-1-yl)-1H-benzo[d]imidazole](/img/structure/B1175299.png)
![2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl nitrate;chloride](/img/structure/B1175303.png)

